3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane
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Overview
Description
3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by the presence of a spiro junction between a seven-membered ring containing nitrogen and a four-membered ring containing oxygen. The compound has the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. For instance, the synthesis might involve the use of fluorinated precursors and specific catalysts to achieve the desired fluorination and spiro formation .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
- 1-Oxa-7-thia-4-azaspiro[4.5]decane
- 2-Azaspiro[4.4]nonane
- 2-Azaspiro[4.5]decane-1,3-dione
- 3-Cyclohexylpyrrolidine-2,5-dione
Uniqueness: Compared to these similar compounds, 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13F2NO |
---|---|
Molecular Weight |
177.19 g/mol |
IUPAC Name |
3,3-difluoro-1-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)4-7(12-6-8)2-1-3-11-5-7/h11H,1-6H2 |
InChI Key |
BUSJWJXZLWRPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CO2)(F)F)CNC1 |
Origin of Product |
United States |
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